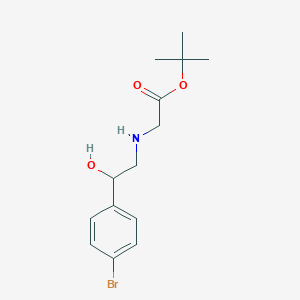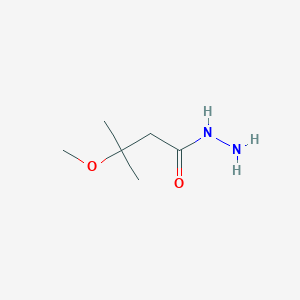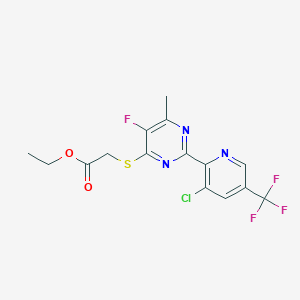![molecular formula C10H5ClF5N3O2S B1412482 2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid CAS No. 1823183-77-2](/img/structure/B1412482.png)
2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid
Overview
Description
The compound “2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-a]pyridine core, which is a heterocyclic compound . The molecule also contains a trifluoromethyl group and a chloro group attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]pyridine core. This core is a fused ring system containing two nitrogen atoms in the triazole ring and one nitrogen atom in the pyridine ring . The molecule also contains a trifluoromethyl group (-CF3), a chloro group (-Cl), and a difluoromethylthio group (-SCF2H) attached to the pyridine ring .Scientific Research Applications
Synthesis and Biological Assessment
The compound is involved in the synthesis of novel acetamides that exhibit various biological properties. Karpina et al. (2019) developed a method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, demonstrating the compound's potential in creating diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).
Microwave Irradiation Synthesis
Yang et al. (2015) utilized microwave irradiation to synthesize novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines from 2,3-dichloro-5-(trifluoromethyl)pyridine, showcasing an innovative approach for compound synthesis (Yang et al., 2015).
Crystal Structure Analysis
The crystal structure of similar compounds has been studied, as evidenced by Wang et al. (2018), who analyzed the structure of a novel 1,2,4-Triazolo[4,3-a]Pyridine compound with antifungal activity using X-ray diffraction analysis (Wang et al., 2018).
Palladium-catalyzed Synthesis
Reichelt et al. (2010) presented an efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines, highlighting the versatility of the compound in organic synthesis (Reichelt et al., 2010).
Antimicrobial Activity
Hunashal et al. (2012) synthesized 2-[4-(Substituted Benzylidenamino)-5-(Substituted Phenoxymethyl)-4H-1,2,4-Triazol-3-yl thio] Acetic Acid Derivatives, which were screened for antimicrobial activity, demonstrating the compound's relevance in pharmacological research (Hunashal et al., 2012).
Future Directions
Mechanism of Action
Target of action
The compound contains a [1,2,4]triazolo[4,3-a]pyridine moiety, which is a common structural feature in many bioactive molecules. This moiety can interact with various biological targets, such as enzymes, receptors, or ion channels, depending on the specific context .
Mode of action
The interaction between the compound and its target could involve various types of chemical bonds, such as hydrogen bonds, ionic bonds, or van der Waals forces. The specific mode of action would depend on the nature of the target and the surrounding biochemical environment .
Biochemical pathways
The compound could potentially affect various biochemical pathways, depending on its specific target. For example, if the target is an enzyme involved in a certain metabolic pathway, the compound could inhibit or enhance the activity of this enzyme, thereby affecting the overall pathway .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, such as its chemical structure, the route of administration, and the patient’s physiological condition. For example, the presence of a carboxylic acid group could potentially enhance the compound’s water solubility, which might affect its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific target and the affected biochemical pathways. These effects could range from changes in cellular metabolism to alterations in signal transduction or gene expression .
Action environment
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of the surrounding environment, while its efficacy could be influenced by the presence of other competing molecules .
properties
IUPAC Name |
2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-difluoromethyl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF5N3O2S/c11-5-1-4(9(12,13)14)2-19-7(5)17-18-8(19)10(15,16)22-3-6(20)21/h1-2H,3H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIVHOHXGXXUFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)C(F)(F)SCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1412399.png)


![Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1412402.png)

![tert-Butyl[(3-{[(tert-butyldimethylsilyl)oxy]-methyl}-2-nitrophenyl)methoxy]dimethylsilane](/img/structure/B1412405.png)

![5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B1412409.png)





![(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine](/img/structure/B1412422.png)